2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide
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Overview
Description
2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a dimethoxyphenyl group, and a chloro-dimethylphenyl group
Preparation Methods
The synthesis of 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting 3,4-dimethoxyphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to form the triazole ring.
Introduction of the Sulfanyl Group: The triazole derivative is then reacted with thiourea to introduce the sulfanyl group.
Acylation: The final step involves the acylation of the triazole derivative with 2-chloro-4,6-dimethylphenylacetyl chloride to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-dimethylphenyl group, using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Material Science: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: It can be used as a tool compound to study the mechanisms of action of triazole derivatives and their interactions with biological systems.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar compounds to 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide include other triazole derivatives such as:
Fluconazole: An antifungal agent with a triazole ring.
Itraconazole: Another antifungal agent with a similar structure.
Voriconazole: A triazole derivative used to treat fungal infections.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C20H22ClN5O3S |
---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chloro-4,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C20H22ClN5O3S/c1-11-7-12(2)18(14(21)8-11)23-17(27)10-30-20-25-24-19(26(20)22)13-5-6-15(28-3)16(9-13)29-4/h5-9H,10,22H2,1-4H3,(H,23,27) |
InChI Key |
QYXULQIUDNUFRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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